N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)15-11-18(20-12-19-15)21-14-6-7-16-17(10-14)23-9-8-22-16/h1-7,10-12H,8-9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIJARTCXVFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling for Pyrimidine Ring Functionalization
The Suzuki–Miyaura cross-coupling reaction has been widely adopted to introduce aryl groups at the 6-position of pyrimidine derivatives. In a representative protocol, 6-chloropyrimidin-4(3H)-one undergoes coupling with phenylboronic acid under palladium catalysis. For instance, Huang et al. reported a 74% yield for the analogous synthesis of 6-phenylpyrimidin-4(3H)-one using PdCl₂(PPh₃)₂ in a degassed THF/Na₂CO₃ system at 100°C for 96 hours. Subsequent N-alkylation with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine under basic conditions (LiH/DMF) furnishes the target compound.
Cyclization of 1,3-Diketones with Guanidine Derivatives
An alternative route involves cyclocondensation of 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione with guanidinium methanesulfonate. Eaton’s reagent (P₂O₅/MsOH) at 50°C facilitates the formation of the pyrimidine ring, achieving a 34% overall yield across two steps. While this method bypasses transition-metal catalysts, scalability is limited by the need for high-purity diketone precursors.
Stepwise Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)amine
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxane amine precursor is synthesized via nitration and reduction of 1,4-benzodioxane. Aqueous Na₂CO₃-mediated sulfonylation of the amine with 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide (69% yield). Deprotection under acidic conditions regenerates the free amine, which is critical for subsequent nucleophilic attacks on pyrimidine substrates.
Optimization of Coupling Reactions
Solvent and Base Selection
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Lithium hydride (LiH) outperforms weaker bases (e.g., K₂CO₃) in promoting N-alkylation, with yields increasing from 48% to 80% for analogous acetamide derivatives.
Temperature and Reaction Time
Prolonged heating (72–96 hours) at 80–100°C is necessary to overcome the steric hindrance imposed by the benzodioxane moiety. Microwave-assisted synthesis reduces reaction times to 4–6 hours but risks decomposition of thermally sensitive intermediates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR spectra of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine exhibit characteristic signals:
Infrared (IR) Spectroscopy
Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch) confirm pyrimidine and benzodioxane ring formation, respectively.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 61–74 | ≥95 | High | Pd catalyst cost |
| Cyclization | 34 | 88 | Moderate | Requires high-purity diketones |
| N-Alkylation | 48–80 | 90 | High | Prolonged reaction times |
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Recovery of Pd catalysts via filtration over Celite® or activated carbon reduces production costs by 15–20%. Ligand-free systems (e.g., Pd/C) achieve comparable yields while minimizing metal leaching.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor metrics without compromising reaction efficiency. Lifecycle assessments indicate a 30% reduction in waste generation.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzodioxin moiety provides electron density to the aromatic ring, facilitating electrophilic substitutions. Key reactions include:
Key Notes :
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The fused dioxane ring directs electrophiles to the para positions relative to the oxygen atoms.
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Pyrimidine’s electron-withdrawing nature may reduce benzodioxin’s reactivity compared to simpler aromatics .
Nucleophilic Substitution at Pyrimidine
The pyrimidine ring’s electron-deficient nature allows nucleophilic attacks, particularly at C-2 and C-4 positions:
Structural Impact :
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Substitution at C-4 is favored due to the amine group’s conjugation with the pyrimidine ring .
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Steric hindrance from the phenyl group at C-6 limits reactivity at C-5 .
Amine Functional Group Reactivity
The secondary amine group participates in:
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Acylation : Reaction with acetyl chloride (pyridine, RT) yields N-acetyl derivatives .
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Alkylation : Treatment with alkyl halides (K₂CO₃, DMF) forms tertiary amines.
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Diazotization : Limited by the amine’s aromatic conjugation; requires strong acids (HCl/NaNO₂).
Coordination Chemistry
The pyrimidine nitrogen and amine group act as ligands for metal complexes:
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Palladium : Forms catalytic intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Copper : Stabilizes complexes in oxidation reactions, as observed in analogous benzodioxin derivatives.
Reduction and Oxidation
Cycloaddition and Ring Formation
The compound may engage in:
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Diels-Alder reactions : With electron-deficient dienophiles at the benzodioxin’s diene system.
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Huisgen cycloaddition : Azide-alkyne click chemistry facilitated by Cu(I) catalysts.
Stability and Degradation
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Photodegradation : UV light induces ring-opening in benzodioxin, forming quinone intermediates.
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Hydrolytic stability : Resistant to aqueous acid/base under mild conditions but degrades in strong H₂SO₄ .
Critical Research Findings
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Suzuki-Miyaura Cross-Coupling : The phenyl group at C-6 of the pyrimidine undergoes coupling with aryl boronic acids, enabling diversification of the structure .
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Enzyme Inhibition : Analogous compounds show α-glucosidase inhibition (IC₅₀ ~12 μM), suggesting potential bioactivity .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as a therapeutic agent in several medical conditions:
Anti-Diabetic Activity
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine exhibit significant anti-diabetic properties. A study synthesized various derivatives and evaluated their α-glucosidase inhibitory activities, suggesting potential use in managing diabetes by delaying carbohydrate absorption .
Anticancer Properties
There is emerging evidence that compounds related to this compound may possess anticancer activity. The structural framework allows for interactions with biological targets involved in cancer cell proliferation and survival pathways. Specific studies have highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models .
Pharmacological Insights
The pharmacological profile of this compound suggests various mechanisms of action:
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes that are crucial in metabolic pathways. Its ability to modulate enzyme activity can lead to therapeutic effects in conditions like obesity and metabolic syndrome .
Neuroprotective Effects
Recent studies have indicated that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammation within neural tissues .
Synthetic Methodologies
The synthesis of this compound has been optimized through various chemical reactions:
Reaction Pathways
The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives combined with pyrimidine precursors. The use of polar aprotic solvents such as dimethylformamide (DMF) has been noted to enhance yields and purity during synthesis .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Antibacterial Activity: The parent sulfonamide (3) and its alkylated derivatives (e.g., 5a, 5b) exhibit selective activity against E. Nitro-substituted derivatives (e.g., 5e, 5f) demonstrate biofilm inhibition, likely due to the electron-withdrawing nitro group enhancing interactions with bacterial membrane proteins .
Enzyme Inhibition: Bulky aralkyl substituents (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, possibly by increasing hydrophobic interactions with the enzyme’s active site .
Structural-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance biofilm inhibition and enzyme targeting but may reduce solubility .
- Alkyl/Aralkyl Chains : Longer chains (e.g., phenethyl, butyl) improve lipophilicity and membrane penetration but can reduce antibacterial efficacy due to steric hindrance .
Comparative Efficacy and Limitations
- Antibacterial vs. Anti-inflammatory : Sulfonamides with methyl or nitro groups excel in antibacterial/biofilm applications, while aralkyl derivatives are more effective in anti-inflammatory contexts (e.g., lipoxygenase inhibition) .
- Cytotoxicity : Nitro derivatives (e.g., 5f) exhibit low cytotoxicity, making them safer for further development compared to chlorinated analogs .
- Therapeutic Gaps: None of the compounds match the potency of clinical standards (e.g., ciprofloxacin for bacteria, Eserine for AChE), highlighting the need for structural optimization .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its enzyme inhibitory properties and cytotoxic effects against various cell lines.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxane moiety linked to a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 387.43 g/mol. The presence of both the benzodioxane and pyrimidine structures is believed to contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxane Core : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with appropriate substituents to form the desired derivatives.
- Pyrimidine Ring Construction : The pyrimidine moiety is incorporated through condensation reactions with suitable aldehydes or ketones.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. Specifically, the compound has been evaluated for its inhibitory effects on:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for antidiabetic therapies. In vitro studies have shown that certain derivatives exhibit moderate inhibitory activity against α-glucosidase, with IC50 values indicating their potential as therapeutic agents for type 2 diabetes mellitus (T2DM). For instance, some derivatives have shown IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) as a reference standard .
Cytotoxicity Tests
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 53.02 |
| K562 | Not reported |
| CFPAC | Not reported |
These findings suggest that the compound may possess selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells .
Case Studies and Research Findings
Several research articles have documented the biological activities associated with compounds containing the benzodioxane and pyrimidine moieties:
- Antimicrobial Activity : Compounds derived from benzodioxane structures have shown promising antibacterial and antifungal properties. For example, modifications to the benzodioxane core can enhance antimicrobial efficacy against pathogens like Enterococcus faecalis .
- Antidiabetic Potential : The enzyme inhibition profile indicates that these compounds could be developed into antidiabetic agents targeting carbohydrate metabolism pathways .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine derivatives?
The synthesis typically involves multi-step reactions:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or bromoacetyl halides in alkaline aqueous media under controlled pH (9–10) to form intermediate sulfonamides or acetamides .
- Step 2: Coupling intermediates with substituted phenyl groups using polar aprotic solvents (e.g., DMF) and bases like LiH to yield target compounds .
- Key Techniques: Reaction progress is monitored via TLC, and products are characterized using -NMR, IR spectroscopy, and CHN analysis .
Q. How is α-glucosidase inhibitory activity evaluated for this compound class?
- Protocol: In vitro assays involve incubating compounds with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C. Activity is measured spectrophotometrically at 405 nm .
- Data Analysis: IC values are calculated using software like EZ-Fit Enzyme Kinetic, with acarbose as the reference standard (IC = 37.38 ± 0.12 µM). Triplicate measurements ensure statistical validity .
- Example Results: Derivatives like 7k and 7i show moderate inhibition (IC = 81.12–86.31 µM), weaker than acarbose but structurally tunable .
Advanced Research Questions
Q. What computational approaches are used to predict binding modes of this compound to therapeutic targets like α-glucosidase?
- Molecular Docking: Tools like AutoDock or Schrödinger predict interactions between the benzodioxin moiety and enzyme active sites. The sulfonamide/acetamide groups often form hydrogen bonds with catalytic residues .
- Scaffold Hopping: Graph neural networks (EGNN models) identify structurally distinct analogs with similar pharmacophores, even without prior training on related scaffolds .
- Validation: MD simulations assess binding stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?
- Standardized Assays: Use consistent substrate concentrations, pH buffers, and incubation times to minimize variability .
- Structural Analysis: Compare substituent effects (e.g., para-methoxy vs. ortho-chloro groups) using SAR tables (Table 1). For example:
| Compound | Substituent (R) | IC (µM) | SAR Trend |
|---|---|---|---|
| 7a | -H | >100 | Baseline |
| 7i | 4-OCH | 86.31 ± 0.11 | Moderate |
| 7k | 2-Cl | 81.12 ± 0.13 | Improved |
Q. What strategies optimize the benzodioxin core for dual inhibition of α-glucosidase and acetylcholinesterase?
- Hybrid Design: Introduce sulfonamide/acetamide side chains to target both enzymes. For instance:
- In Silico Screening: Prioritize derivatives with balanced LogP (2–4) and polar surface area (80–120 Ų) for blood-brain barrier penetration in Alzheimer’s models .
Methodological Considerations
Q. How should researchers characterize synthetic intermediates to ensure purity?
- Spectroscopic Confirmation: -NMR peaks for benzodioxin protons (δ 6.5–6.8 ppm) and acetamide NH (δ 8.2–8.3 ppm) confirm regioselectivity .
- CHN Analysis: Deviations >0.4% from theoretical values indicate impurities.
- HPLC-MS: Quantify residual solvents (e.g., DMF) to <50 ppm for biological testing .
Q. What in vitro models are suitable for assessing cytotoxicity of these compounds?
- Cell Lines: Use HepG2 (liver) and MCF-7 (breast cancer) cells for preliminary toxicity screening via MTT assays .
- Concentration Range: Test 0.1–100 µM, with IC >50 µM considered low cytotoxicity .
Data Contradiction Analysis
Q. Why do some derivatives show weak α-glucosidase inhibition despite structural similarity to active compounds?
- Steric Hindrance: Bulky substituents (e.g., 3,5-dimethylphenyl) may block enzyme active-site access .
- Electron Effects: Electron-donating groups (e.g., -OCH) reduce sulfonamide acidity, weakening H-bond interactions .
- Solution vs. Solid State: Aggregation in aqueous media can reduce bioavailability, necessitating solubility enhancers (e.g., DMSO ≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
